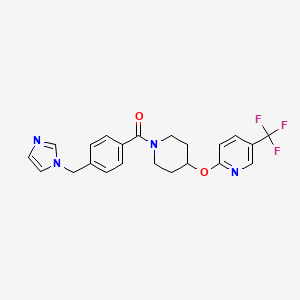

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

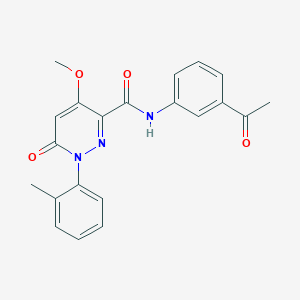

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including this compound, is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Aplicaciones Científicas De Investigación

Optical Properties and Material Science Applications

One study describes the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are characterized by their optical properties, including absorption and fluorescence spectra with notable Stokes' shift range. These properties suggest potential applications in developing luminescent materials for various technological uses (Volpi et al., 2017).

Synthetic Chemistry and Novel Reaction Methods

Research on the synthesis of ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate introduces novel tandem annulation reactions, showcasing advanced synthetic routes that could be applicable to the synthesis of complex molecules, including the compound (Yan-qing Ge et al., 2011).

Another study presents a new method for preparing (2-aminopyridin-4-yl)methanol, highlighting innovative approaches to synthesizing bicyclic imidazo[1,2-a]pyridine structures. This research could provide valuable insights into synthesizing related compounds (Lifshits et al., 2015).

Pharmacological Applications

The synthesis and evaluation of new derivatives with antimicrobial and antioxidant activities illustrate the potential pharmaceutical applications of related compounds. These studies highlight the relevance of such compounds in developing new therapeutic agents (Bassyouni et al., 2012).

Mecanismo De Acción

Target of Action

Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their structure and the biological activity .

Mode of Action

The mode of action of imidazole derivatives can also vary widely. For example, some imidazole derivatives may act by inhibiting key enzymes in bacterial cell wall synthesis, while others may act as antagonists for certain receptors .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways. For example, some may interfere with the synthesis of key biomolecules in bacteria, leading to their antibacterial activity .

Pharmacokinetics

The pharmacokinetics of imidazole derivatives can vary depending on their specific structure. Some may be well absorbed and extensively metabolized, while others may be poorly absorbed and excreted largely unchanged .

Result of Action

The result of the action of imidazole derivatives can include the inhibition of bacterial growth, reduction of inflammation, or the killing of certain parasites, among other effects .

Action Environment

The action of imidazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

Propiedades

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O2/c23-22(24,25)18-5-6-20(27-13-18)31-19-7-10-29(11-8-19)21(30)17-3-1-16(2-4-17)14-28-12-9-26-15-28/h1-6,9,12-13,15,19H,7-8,10-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOJGJLIVUEXGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2974386.png)

![2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2974391.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methylphenyl)acetamide](/img/structure/B2974392.png)

![4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974397.png)

![methyl 4-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2974398.png)

![N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2974401.png)

![5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2974403.png)